molecular formula C28H32O15 B1263722 Nitensoside A

Nitensoside A

Cat. No.: B1263722
M. Wt: 608.5 g/mol
InChI Key: IAXGLXFIQSEJPB-MBHQVIDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitensoside A (C₂₁H₂₆O₁₄, MW 502) is a glycoside isolated from the roots of Chimonanthus nitens, a plant species within the genus Chimonanthus known for its diverse secondary metabolites . Structurally, it belongs to the class of phenolic glycosides, characterized by a sugar moiety linked to a phenolic aglycone.

Properties

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-10-19(31)22(34)24(36)27(40-10)39-9-17-20(32)23(35)25(37)28(42-17)43-26-16(38-2)8-15-18(21(26)33)13(30)7-14(41-15)11-3-5-12(29)6-4-11/h3-8,10,17,19-20,22-25,27-29,31-37H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,27+,28-/m0/s1

InChI Key

IAXGLXFIQSEJPB-MBHQVIDASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)O)O)O)O)O)O

Synonyms

nitensoside A

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

This compound vs. Nitensoside B :

  • Nitensoside B (C₂₃H₃₀O₁₅) has two additional carbon atoms and one additional oxygen atom compared to this compound, suggesting a longer or more substituted aglycone or sugar moiety. This difference increases its molecular weight by 44 Da, likely enhancing its hydrophilicity .
  • Both compounds are co-located in C. nitens roots, implying shared biosynthetic pathways with species-specific modifications.

This compound vs. Xeroboside :

  • Xeroboside (C₂₁H₂₆O₁₃) lacks one oxygen atom compared to this compound, resulting in a lower molecular weight (486 vs. 502). This structural variation may influence solubility and receptor binding in biological systems .

This compound vs. Cleomiscosins :

  • Cleomiscosins A–C from C. salicifolius are smaller molecules (MW 386–416) with fewer oxygen atoms. Their distinct formulas (e.g., C₂₀H₁₈O₈) suggest they belong to a different chemical class, possibly coumarin derivatives, unlike the glycosidic structure of this compound .

Q & A

Q. What ethical guidelines apply to animal studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines: (1) Justify sample sizes via power analysis, (2) Report anesthesia/analgesia protocols, (3) Include randomization/blinding. Obtain ethics committee approval (e.g., IACUC) and register studies in preclinical databases (e.g., CAMARADES) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitensoside A
Reactant of Route 2
Nitensoside A

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